Simenepag isopropyl

Description

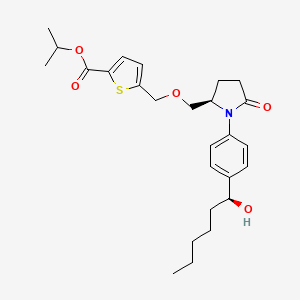

Structure

2D Structure

3D Structure

Properties

CAS No. |

910562-13-9 |

|---|---|

Molecular Formula |

C26H35NO5S |

Molecular Weight |

473.6 g/mol |

IUPAC Name |

propan-2-yl 5-[[(2R)-1-[4-[(1S)-1-hydroxyhexyl]phenyl]-5-oxopyrrolidin-2-yl]methoxymethyl]thiophene-2-carboxylate |

InChI |

InChI=1S/C26H35NO5S/c1-4-5-6-7-23(28)19-8-10-20(11-9-19)27-21(12-15-25(27)29)16-31-17-22-13-14-24(33-22)26(30)32-18(2)3/h8-11,13-14,18,21,23,28H,4-7,12,15-17H2,1-3H3/t21-,23+/m1/s1 |

InChI Key |

MSIIJNOQQWRTFC-GGAORHGYSA-N |

SMILES |

O=C(C1=CC=C(COC[C@@H](CC2)N(C3=CC=C([C@@H](O)CCCCC)C=C3)C2=O)S1)OC(C)C |

Isomeric SMILES |

CCCCC[C@@H](C1=CC=C(C=C1)N2[C@H](CCC2=O)COCC3=CC=C(S3)C(=O)OC(C)C)O |

Canonical SMILES |

CCCCCC(C1=CC=C(C=C1)N2C(CCC2=O)COCC3=CC=C(S3)C(=O)OC(C)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Simenepag isopropyl; AGN-210669; AGN 210669; AGN210669 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Strategies for the Chemical Synthesis of Simenepag (B1681678) Isopropyl and its Precursors

The synthesis of simenepag isopropyl can be conceptually broken down into the assembly of its core structure and the subsequent introduction of the ester functional group.

Detailed, step-by-step synthetic routes for this compound are not extensively available in publicly accessible literature. However, based on its structure, the synthesis of its core scaffold would logically involve the coupling of key intermediates: a substituted phenylpyrrolidinone and a functionalized thiophene (B33073).

The core scaffold consists of several key fragments:

A 5-oxopyrrolidine ring substituted at the N-1 position with a 4-aminophenyl group.

An (S)-1-hydroxyhexyl group attached to the phenyl ring.

A thiophene-2-carboxylic acid derivative linked to the pyrrolidinone ring via a methoxymethyl bridge.

A plausible retrosynthetic analysis suggests that the synthesis would involve the formation of the N-phenylpyrrolidinone intermediate first, followed by the attachment of the thiophene side chain. The synthesis of the N-phenylpyrrolidinone itself could be achieved through methods like the reductive amination of a keto-acid precursor with a substituted aniline. The chiral centers would be introduced using stereoselective methods as discussed in section 2.2.2.

This compound is a prodrug that is converted to its active form, a carboxylic acid, through hydrolysis. nih.govhodoodo.com The final step in its synthesis is therefore the esterification of the thiophene-2-carboxylic acid precursor with isopropyl alcohol. Standard organic synthesis provides several reliable methods for this transformation.

One common approach is Fischer-Speier esterification , which involves reacting the carboxylic acid with an excess of isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. orgsyn.org To drive the reaction to completion, water, a byproduct, is typically removed through azeotropic distillation. orgsyn.org

Alternatively, a two-step method can be employed for higher reactivity, especially for less reactive acids. sci-hub.se This involves converting the carboxylic acid to a more reactive acyl halide, commonly an acyl chloride, using a reagent like thionyl chloride. sci-hub.segoogle.com The resulting acyl chloride is then reacted with isopropyl alcohol, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to form the isopropyl ester. sci-hub.se

Table 1: General Methods for Isopropyl Ester Formation

| Method | Reagents | Typical Conditions | Reference |

| Fischer-Speier Esterification | Isopropyl alcohol, Sulfuric Acid (catalyst) | Heating with removal of water | orgsyn.org |

| Acyl Chloride Formation | Thionyl chloride or Oxalyl chloride | Anhydrous conditions, often with a catalyst like DMF | sci-hub.se |

| Alcoholysis of Acyl Chloride | Isopropyl alcohol, Pyridine or Triethylamine | Anhydrous conditions, often at reduced temperatures | sci-hub.segoogle.com |

Synthetic Routes for the Core Chemical Scaffold

Chemoenzymatic and Asymmetric Synthesis Approaches

The presence of two specific stereoisomers, (2R) and (1S), in the structure of this compound underscores the critical role of stereocontrolled synthesis. ama-assn.org Chemoenzymatic and asymmetric strategies are essential to produce the single, biologically active enantiomer. nih.gov

This compound is a prodrug designed to be hydrolyzed by ocular enzymes into its biologically active free acid metabolite, omidenepag (B609745) (OMD). nih.govhodoodo.com This bioconversion is a key area of study in research models to understand the compound's mechanism of action.

In laboratory settings, this hydrolysis can be mimicked to generate the active metabolite for various assays, such as receptor binding studies or cell-based functional assays. This is typically achieved using:

Purified Hydrolases: Enzymes such as esterases (e.g., porcine liver esterase) or lipases can be used to selectively cleave the isopropyl ester bond under mild, aqueous conditions. nih.gov

Tissue Homogenates: To better simulate the physiological environment, homogenates of relevant tissues, such as the cornea where hydrolysis predominantly occurs, can be used as the source of enzymatic activity. nih.gov

This controlled generation of the active metabolite is crucial for investigating its interaction with target receptors without the confounding variable of prodrug conversion rates.

Achieving the correct absolute stereochemistry at both chiral centers is paramount. Asymmetric synthesis techniques are employed to create these centers with high enantiomeric purity. uwindsor.ca

For the (1S)-1-hydroxyhexyl side chain: This chiral alcohol can be synthesized via the asymmetric reduction of a corresponding ketone precursor, 4'-(1-oxohexyl)acetanilide. This reduction can be accomplished using chiral catalysts, such as those derived from ruthenium-BINAP complexes, or through enzymatic reduction. mdpi.com Alcohol dehydrogenases (ADHs), often from microorganisms like Rhodococcus or Lactobacillus, can provide exquisite stereoselectivity, yielding the desired (S)-alcohol with high enantiomeric excess (>99% ee). nih.gov

For the (2R)-pyrrolidinone core: The chiral pyrrolidinone ring can be synthesized from a chiral starting material, a strategy known as the "chiral pool" approach. nih.gov For example, derivatives of L-glutamic acid can serve as a starting point. Alternatively, asymmetric hydrogenation or other catalytic methods could be used to establish the stereocenter on a prochiral precursor. mdpi.com The stereoselective opening of chiral piperidines is another advanced strategy for creating substituted amine structures with defined stereochemistry. nih.gov

Enzymatic Hydrolysis for Active Metabolite Generation in Research Models

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies involve systematically modifying a molecule's structure to determine which chemical features are responsible for its biological activity. For this compound, derivatization would focus on its key structural components to probe their roles in prodrug hydrolysis and receptor interaction.

Table 2: Proposed Derivatization Strategies for SAR Studies of this compound

| Molecular Component | Proposed Modification | Rationale for Research |

| Isopropyl Ester | Vary the ester alkyl group (e.g., methyl, ethyl, n-propyl, tert-butyl). | To investigate the influence of sterics and electronics on the rate of enzymatic hydrolysis and tissue penetration. |

| Thiophene Ring | Replace with other aromatic or heteroaromatic rings (e.g., furan, phenyl, pyridine). | To assess the importance of the thiophene sulfur atom and the ring's electronic properties for activity. |

| Linker | Alter the length or composition of the methoxymethyl linker. | To explore the optimal distance and geometry between the pyrrolidinone core and the thiophene ester moiety. |

| (1S)-Hydroxyhexyl Chain | Modify the alkyl chain length (e.g., pentyl, heptyl). Remove or invert the stereochemistry of the hydroxyl group. Oxidize the hydroxyl to a ketone. | To determine the role of the hydroxyl group and the alkyl chain in receptor binding and affinity. |

| Phenyl Ring | Introduce substituents (e.g., -F, -Cl, -OCH₃) at various positions (ortho, meta). | To probe electronic and steric effects on the interaction with the biological target. |

| Pyrrolidinone Ring | Modify the ring size (e.g., to a piperidinone). Introduce substituents on the ring itself. | To evaluate the importance of the lactam structure and its conformation for overall activity. |

Modification of the Phenylpyrrolidine Core Structure

The chemical architecture of this compound is characterized by a phenylpyrrolidine scaffold, which consists of a benzene (B151609) ring linked to a pyrrolidine (B122466) ring. drugbank.com This core is crucial for the molecule's interaction with its biological target. In medicinal chemistry, the modification of such core structures is a standard strategy to explore the structure-activity relationships (SAR) and to improve the drug-like properties of a lead compound. While specific, detailed SAR studies for the phenylpyrrolidine core of this compound are not extensively available in peer-reviewed literature, general principles of medicinal chemistry allow for an understanding of potential synthetic explorations.

Modifications would typically focus on several key areas of the phenylpyrrolidine core:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the phenyl group can significantly alter electronic and steric properties. These changes can influence binding affinity and selectivity for the EP2 receptor by establishing new interactions with the receptor's binding pocket or by altering the conformation of the molecule.

Modification of the Pyrrolidine Ring: Alterations to the pyrrolidine ring itself, such as changing ring size or introducing substituents, can impact the spatial arrangement of other critical functional groups.

Stereochemistry: The specific stereochemistry of the chiral centers within the this compound molecule, including those in the pyrrolidine ring, is critical for its biological activity. ama-assn.org Synthetic strategies must control these stereocenters to produce the desired enantiomer, as different stereoisomers can have vastly different potencies and pharmacological effects.

Research in analogous fields demonstrates that even minor changes to a core scaffold can lead to significant changes in biological activity. The fundamental goal of these derivatizations is to map out the chemical space around the core structure to identify derivatives with an optimized profile for receptor interaction.

Table 1: Illustrative Structure-Activity Relationship (SAR) for Phenylpyrrolidine Core Modifications This table is based on general medicinal chemistry principles for SAR studies and is intended to be illustrative of the research approach, as specific data for this compound is not publicly documented.

| Modification Site | Example Substituent (R) | Anticipated Impact on Activity | Rationale |

|---|---|---|---|

| Phenyl Ring (para-position) | -Cl, -F | Potentially increased binding affinity | Halogen bonding can introduce new, favorable interactions within the receptor binding site. |

| Phenyl Ring (ortho-position) | -CH₃ | Potentially decreased activity | Steric hindrance from a bulky group may disrupt the optimal binding conformation. |

| Pyrrolidine Ring | Replacement with Piperidine | Altered binding geometry and selectivity | Changes in ring size and conformation affect the spatial presentation of key binding motifs. |

| Hydroxyhexyl Chain | Oxidation to Ketone | Likely loss of key hydrogen bond | The hydroxyl group is often a critical hydrogen bond donor for receptor engagement. |

Exploration of Isopropyl Ester Analogues for Prodrug Optimization

This compound is an isopropyl ester prodrug of its active form, simenepag. drugbank.com A prodrug strategy is a widely used technique in drug development to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility or inadequate membrane permeability. ump.edu.plnih.gov The esterification of a carboxylic acid, such as in the active form of simenepag, converts the polar carboxyl group into a less polar ester, which can enhance lipophilicity and facilitate passage across biological membranes like the cornea. scirp.org

Upon administration, the isopropyl ester is designed to be hydrolyzed by endogenous enzymes, particularly carboxylesterases present in ocular tissues, to release the active carboxylic acid metabolite. drugbank.com The choice of the isopropyl group is a deliberate optimization. The size and branching of the alkyl group in the ester can influence several key properties:

Rate of Hydrolysis: The steric bulk of the ester group affects its accessibility to esterase enzymes. An isopropyl ester often provides a balance, being stable enough in formulation but readily cleaved in vivo.

Lipophilicity: The change from a carboxylic acid to an ester increases the molecule's lipophilicity (fat-solubility), which is crucial for penetrating the lipid-rich layers of the cornea.

Aqueous Solubility: While increasing lipophilicity, the prodrug must retain sufficient aqueous solubility for formulation in eye drops.

The optimization of the ester moiety is a critical step in developing topically administered ophthalmic drugs. Research in this area involves synthesizing a series of different alkyl ester analogues (e.g., methyl, ethyl, propyl, isopropyl, butyl) and evaluating their physicochemical properties and enzymatic hydrolysis rates. This allows for the selection of a prodrug that provides the best balance of stability, permeability, and efficient bioactivation to the parent drug at the target site. scirp.orgacs.org While specific studies comparing various ester analogues of simenepag are not published, the principles are well-established in the development of similar prodrugs, such as omidenepag isopropyl. drugbank.comcaymanchem.com

Table 2: Research Data on the Properties of Different Alkyl Ester Prodrugs This table presents representative data illustrating how different ester groups can influence prodrug properties, based on general findings in medicinal chemistry.

| Ester Analogue | Relative Lipophilicity (LogP) | Relative Rate of Enzymatic Hydrolysis | General Application Notes |

|---|---|---|---|

| Methyl Ester | Low | Fast | May be too rapidly hydrolyzed before reaching the target tissue. |

| Ethyl Ester | Moderate | Moderate | A common choice, often providing a good balance of properties. |

| Isopropyl Ester | High | Optimal | Often provides an excellent combination of lipophilicity for penetration and an ideal hydrolysis rate. drugbank.comwikipedia.org |

| tert-Butyl Ester | Very High | Very Slow | Steric hindrance can make enzymatic cleavage too slow for effective drug release. |

Molecular Mechanisms and Biochemical Interactions

Prodrug Activation and Biotransformation in Biological Systems

Simenepag (B1681678) isopropyl is designed as an isopropyl ester prodrug, a strategy employed to enhance its penetration across biological membranes, such as the cornea. nih.govsci-hub.se Its therapeutic activity is entirely dependent on its conversion to the active metabolite, omidenepag (B609745). nih.govsci-hub.se

Enzymatic Hydrolysis to Omidenepag (Active Metabolite)

The activation of simenepag isopropyl occurs through enzymatic hydrolysis of its isopropyl ester bond. nih.gov This biotransformation process yields the pharmacologically active form of the drug, a carboxylic acid derivative known as omidenepag. sci-hub.seresearchgate.net This conversion is essential for the drug to bind to its specific molecular target.

Characterization of Esterase Involvement in Activation

The hydrolysis of this compound to omidenepag is facilitated by esterase enzymes present in ocular tissues. researchgate.net Specifically, carboxylesterase-1 has been identified as a key enzyme responsible for this activation process. researchgate.net Upon topical administration, these corneal esterases rapidly convert the prodrug into its active metabolite, ensuring localized pharmacological activity. nih.govresearchgate.net

Ligand-Receptor Binding Kinetics and Selectivity

The therapeutic efficacy of this compound is rooted in the highly specific interaction of its active metabolite, omidenepag, with a particular prostanoid receptor.

Affinity and Agonistic Activity at the EP2 Receptor

Omidenepag is a potent and selective agonist of the prostanoid E2 (EP2) receptor. nih.govarvojournals.org In vitro studies have demonstrated its high binding affinity for the human EP2 receptor, with a reported inhibition constant (Ki) of 3.6 nM. nih.govsci-hub.searvojournals.org Furthermore, omidenepag exhibits strong agonistic activity at this receptor, with a reported 50% effective concentration (EC50) of approximately 8.3 nM, which is indicative of its ability to effectively stimulate the receptor and initiate a biological response. nih.govsci-hub.searvojournals.org Another study reported an EC50 value of 1.1 nM for inducing cyclic adenosine (B11128) monophosphate (cAMP) accumulation in cells expressing human EP2 receptors. caymanchem.com

Specificity Profile Across Prostanoid Receptors (EP1, EP3, FP)

A critical aspect of omidenepag's pharmacological profile is its high selectivity for the EP2 receptor over other prostanoid receptors. nih.govdrugbank.com Studies have shown that omidenepag has weak or no significant binding affinity for the EP1, EP3, and FP receptors. nih.govsci-hub.sedrugbank.com This high degree of selectivity is significant as it minimizes the potential for off-target effects that could arise from interactions with other prostanoid receptors, which mediate different physiological functions. arvojournals.org In contrast, the parent compound, this compound, demonstrates weak or no affinity for prostanoid receptors, underscoring the necessity of its conversion to omidenepag for activity. sci-hub.sedrugbank.com

| Receptor | Binding Affinity (Ki) of Omidenepag |

| EP2 | 3.6 nM nih.govsci-hub.searvojournals.org |

| EP1 | >1700 nM sci-hub.se |

| EP3 | >10,000 nM caymanchem.com |

| FP | No detectable effect nih.govsci-hub.se |

Intracellular Signaling Cascades Modulated by Omidenepag

The binding of omidenepag to the EP2 receptor initiates a cascade of intracellular events that ultimately lead to its pharmacological effects. The EP2 receptor is a Gs-protein-coupled receptor. nih.goveyewiki.org Upon activation by omidenepag, the Gs protein stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). nih.govdrugbank.comeyewiki.org This elevation in cAMP levels is a key signaling event that mediates the downstream effects of omidenepag. nih.govdrugbank.comarvojournals.org

Gs-Protein Coupling and Adenosine 3',5'-Cyclic Monophosphate (cAMP) Generation

The EP2 receptor is coupled to the stimulatory G-protein (Gs). eyewiki.org Upon binding of its ligand, such as omidenepag, the receptor undergoes a conformational change, activating the Gs-protein. This activation leads to the dissociation of the Gαs subunit, which in turn stimulates the enzyme adenylyl cyclase. nih.gov Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to adenosine 3',5'-cyclic monophosphate (cAMP), a ubiquitous second messenger. patsnap.comeyewiki.org Consequently, the interaction of omidenepag with the EP2 receptor results in an increase in intracellular cAMP levels. eyewiki.org

Downstream Signaling Pathways and Cellular Responses

The elevation in intracellular cAMP triggers a variety of downstream signaling pathways. One of the primary effects of increased cAMP is the activation of Protein Kinase A (PKA). nih.gov PKA, in turn, can phosphorylate numerous substrate proteins, leading to a wide array of cellular responses. In the context of ocular tissues, the activation of the EP2 receptor and subsequent cAMP-mediated signaling pathways are believed to contribute to the relaxation of the trabecular meshwork and ciliary muscle. patsnap.comfigshare.com This relaxation is thought to increase the outflow of aqueous humor, the fluid within the eye. patsnap.comeyewiki.org

Gene Expression Modulation in Preclinical Cellular Models

Studies in preclinical cellular models, particularly human trabecular meshwork (HTM) cells, have demonstrated that omidenepag can modulate the expression of various genes involved in the structural and functional aspects of the aqueous humor outflow pathways.

Effects on Collagen Gene Expression (e.g., COL12A1, COL13A1 mRNA)

Research has shown that omidenepag can significantly downregulate the mRNA expression of several collagen genes in HTM cells. semanticscholar.orgplos.org Notably, the expression of COL12A1 and COL13A1 was found to be decreased in a concentration-dependent manner following treatment with omidenepag. semanticscholar.orgplos.org This reduction in collagen expression may contribute to the remodeling of the extracellular matrix in the trabecular meshwork. semanticscholar.orgplos.org

| Gene | 10 nM Omidenepag (% of Control) | 100 nM Omidenepag (% of Control) | 1 µM Omidenepag (% of Control) |

|---|---|---|---|

| COL12A1 | ~75% | ~50% | ~30% |

| COL13A1 | ~80% | ~60% | ~40% |

Data is estimated from graphical representations in Kumon et al., 2023 and is for illustrative purposes. semanticscholar.org

Regulation of Genes Involved in Aqueous Humor Outflow Pathways

Beyond collagen genes, omidenepag has been shown to influence the expression of other genes critical to the function of the aqueous humor outflow pathways. This includes the modulation of genes encoding for matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs). semanticscholar.orgtandfonline.com For instance, studies have reported changes in the mRNA levels of various MMPs and TIMPs in HTM cells treated with omidenepag, suggesting a role in the turnover of the extracellular matrix. semanticscholar.orgtandfonline.com In some experimental settings, omidenepag has also been found to decrease the upregulation of COL1A1 induced by oxidative stress in HTM cells. nih.gov

| Gene Category | Specific Genes Modulated | Observed Effect |

|---|---|---|

| Extracellular Matrix | FN1, COL1A1, COL1A2 | Downregulation |

| Matrix Metalloproteinases | Various MMPs | Modulation of expression |

| Tissue Inhibitors of Metalloproteinases | Various TIMPs | Modulation of expression |

Based on findings from Kumon et al., 2023. semanticscholar.org

Broader Molecular Targets and Biological Pathways

The primary molecular target of this compound's active metabolite is the EP2 receptor. However, its interaction with this receptor places it within the broader context of arachidonic acid metabolism pathways.

Interaction with Arachidonic Acid Metabolism Pathways (e.g., ALOX5, PTGER2)

The EP2 receptor, encoded by the PTGER2 gene, is a natural receptor for prostaglandin (B15479496) E2 (PGE2), a key metabolite of arachidonic acid. By acting as an agonist at this receptor, omidenepag effectively mimics the action of an endogenous lipid mediator. patsnap.com Furthermore, a bioinformatics analysis has identified this compound as one of several compounds with a high interaction score for both PTGER2 and arachidonate (B1239269) 5-lipoxygenase (ALOX5), another important enzyme in the arachidonic acid cascade. While the direct functional interaction between this compound or omidenepag and ALOX5 requires further experimental validation, this finding suggests a potential link to the broader network of inflammatory and signaling pathways regulated by arachidonic acid metabolites.

Role in Inflammatory Mediator Regulation (e.g., NF-κB signaling pathway)

This compound is the isopropyl ester prodrug of simenepag, which is a selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). drugbank.comnih.gov The EP2 receptor is a G-protein-coupled receptor (GPCR) that plays a significant role in various physiological and pathological processes, including inflammation. emory.edu The activation of the EP2 receptor by its agonists initiates a signaling cascade that can modulate the expression and activity of various inflammatory mediators. emory.edueyewiki.org

Research suggests that this compound exerts its effects on inflammatory processes primarily through the activation of the EP2 receptor, which in turn can influence signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. nih.govmdpi.com The NF-κB signaling pathway is a cornerstone in the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. nih.govgoogle.com

A bioinformatics study investigating potential therapeutic targets for lupus nephritis identified this compound as a compound with a high interaction score for prostaglandin E receptor 2 (PTGER2), the gene encoding the EP2 receptor. nih.gov This study highlighted that the NF-κB signaling pathway is a key player in the inflammatory response associated with the disease. nih.gov Gene set enrichment analysis (GSEA) indicated that PTGER2 is centered on the "NF-kappa B signaling pathway," suggesting that its modulation by compounds like this compound could influence this pathway. nih.gov

The activation of the EP2 receptor is known to increase intracellular levels of cyclic adenosine monophosphate (cAMP). drugbank.comeyewiki.org This increase in cAMP can have divergent effects on inflammatory signaling. While some studies suggest that EP2 receptor activation can accentuate chronic inflammation, particularly through the cAMP-Epac pathway, it can also mediate beneficial effects. emory.edu The specific downstream effects can be cell-type specific and depend on the particular inflammatory context. emory.edunih.gov

In the context of neuroinflammation, a condition where inflammatory processes contribute to neurodegenerative diseases, this compound has been identified as a potential therapeutic agent. mdpi.com Its proposed mechanism involves reducing neuroinflammation, which is linked to the broader impacts of pathological processes in diseases like Parkinson's. mdpi.com

The regulation of inflammatory mediators by this compound is intrinsically linked to its function as an EP2 receptor agonist. The interaction of its active metabolite, simenepag, with the EP2 receptor triggers intracellular signaling that can modulate the expression of genes involved in inflammation, including those regulated by the NF-κB pathway. drugbank.comnih.gov

Table 1: Key Research Findings on this compound and Inflammatory Mediator Regulation

| Research Area | Key Finding | Implication for Inflammatory Mediator Regulation | Citation |

| Lupus Nephritis Bioinformatics | This compound identified as a high-scoring compound targeting PTGER2 (EP2 receptor). | Suggests a potential role in modulating the NF-κB signaling pathway, a key driver of inflammation in this disease. | nih.gov |

| Parkinson's Disease Therapeutics | This compound proposed to reduce neuroinflammation. | Highlights its potential to regulate inflammatory processes within the central nervous system. | mdpi.com |

| General Mechanism of Action | This compound is a prodrug of a selective EP2 receptor agonist. | The primary mechanism involves the activation of the EP2 receptor, a known modulator of inflammatory pathways. | drugbank.comnih.gov |

Preclinical Pharmacodynamic Characterization in Experimental Models

In Vitro Pharmacodynamic Studies

In vitro studies are fundamental in characterizing the interaction of a compound with its biological target at a molecular and cellular level. For Simenepag (B1681678), these studies have focused on its activity at prostanoid receptors.

The active metabolite, Simenepag, has been evaluated in functional assays using recombinant human prostanoid receptors to determine its potency and selectivity. These assays have demonstrated that Simenepag is a selective and potent agonist for the prostaglandin (B15479496) EP2 receptor. medchemexpress.euglpbio.commedchemexpress.com

Data from a patent disclosure indicates that Simenepag (AGN-210676) has a half-maximal effective concentration (EC50) of 5 nM for the EP2 receptor. medchemexpress.euglpbio.commedchemexpress.com The compound exhibited significantly less potency as an agonist for other recombinant human prostaglandin receptors, specifically the hEP3A and hDP receptors, with EC50 values of 153 nM and 7749 nM, respectively. medchemexpress.com This profile confirms its classification as a selective EP2 receptor agonist.

Table 1: Potency of Simenepag (AGN-210676) at Recombinant Human Prostanoid Receptors

| Receptor Subtype | Agonist Activity (EC50) |

| EP2 | 5 nM |

| hEP3A | 153 nM |

| hDP | 7749 nM |

| Data sourced from patent information. medchemexpress.com |

The prostanoid EP2 receptor is known to be a Gs-protein-coupled receptor. dovepress.com Activation of this receptor subtype typically stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger, cyclic adenosine (B11128) 3',5'-monophosphate (cAMP). eyewiki.org As a selective EP2 receptor agonist, Simenepag is presumed to initiate this signaling cascade, although specific cellular studies detailing this event for Simenepag isopropyl or its active metabolite are not available in the reviewed literature.

The trabecular meshwork is a primary tissue involved in the regulation of aqueous humor outflow and intraocular pressure. While EP2 receptor agonists as a class are known to affect cellular processes within trabecular meshwork cells, specific research detailing the effects of this compound or Simenepag on these cell lines has not been identified in publicly available literature. dovepress.commdpi.com

Cellular Assays for Intracellular Signaling Events

In Vivo Pharmacodynamic Studies in Non-Human Mammalian Models

In vivo studies in animal models are crucial for understanding the physiological effects of a drug candidate. This compound was advanced into development as an ophthalmic solution for the treatment of ocular hypertension and open-angle glaucoma, indicating that it demonstrated an intraocular pressure-lowering effect in preclinical models. aoa.orgdrugbank.com However, detailed public data from these specific animal studies are limited.

While it is inferred that this compound would lower intraocular pressure by modulating aqueous humor dynamics, specific preclinical studies quantifying its effects on aqueous humor flow, outflow facility, or intraocular pressure in ocular models of rabbits, dogs, or monkeys are not described in the available search results. The progression of the compound to Phase 2 clinical trials suggests such studies were conducted. drugbank.com

The mechanism by which EP2 receptor agonists lower intraocular pressure generally involves enhancing aqueous humor outflow through both the conventional (trabecular) and uveoscleral pathways. eyewiki.orgsanten.comnih.gov This dual-action is a key characteristic of this drug class. While it is the hypothesized mechanism for this compound, specific experimental data from animal eye models demonstrating its modulation of these distinct outflow pathways is not present in the reviewed sources.

Investigation of Additive Effects with Other Agents in Preclinical Models

The potential for this compound (also known as Omidenepag (B609745) isopropyl or OMDI) to produce additive intraocular pressure (IOP)-lowering effects when used in combination with other existing antiglaucoma agents has been investigated in preclinical models. These studies are crucial for understanding the therapeutic potential of combination therapies in a clinical setting.

A key study evaluated the concomitant administration of OMDI with various classes of antiglaucoma drugs in conscious, ocular normotensive cynomolgus monkeys. nih.gov The objective was to determine if combining OMDI with other agents would result in a greater IOP reduction than that achieved by any of the agents alone. In the study, OMDI was administered topically in combination with a β-adrenergic antagonist, a carbonic anhydrase inhibitor, Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, and an α2-adrenergic agonist. nih.gov

The results consistently demonstrated that the IOP-lowering effects of OMDI when administered with any of the tested antiglaucoma agents were greater than the effects of OMDI used as a monotherapy. nih.gov Furthermore, the enhanced IOP reduction from the combination therapies was statistically significant when compared to the effects of the other antiglaucoma agents used alone. nih.gov These findings suggest that OMDI has additive IOP-lowering effects when combined with agents from different pharmacological classes. nih.gov The concomitant use of OMDI with timolol (B1209231), in particular, has been noted to enhance the IOP-lowering effect. dovepress.com

The study in cynomolgus monkeys showed that OMDI produced a significant reduction in IOP that was sustained for at least six hours. nih.gov When combined with other agents, this effect was amplified. The combinations did not lead to any serious local or systemic abnormalities in the animal models. nih.gov These preclinical findings indicate that due to its unique mechanism of action as a selective EP2 receptor agonist, this compound could provide additional clinical benefits when combination therapy is required for managing glaucoma. nih.gov

Table 1: Additive IOP-Lowering Effects of Omidenepag Isopropyl (OMDI) with Other Antiglaucoma Agents in Cynomolgus Monkeys

This table summarizes the findings from a preclinical study investigating the additive effects of OMDI when combined with various classes of existing antiglaucoma agents.

| Combination Agent | Pharmacological Class | Key Finding | Citation |

| Timolol | β-adrenergic antagonist | Concomitant use resulted in a greater IOP-lowering effect than OMDI or timolol alone. | nih.govdovepress.com |

| Brinzolamide | Carbonic anhydrase inhibitor | Demonstrated an additive IOP-lowering effect when administered with OMDI. | nih.gov |

| Netarsudil | Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor | The combination showed a significantly enhanced IOP response compared to either agent as monotherapy. | nih.gov |

| Ripasudil | Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor | The IOP-lowering effect was greater with concomitant administration than with OMDI alone. | nih.gov |

| Brimonidine | α2-adrenergic agonist | Showed additive IOP-lowering effects when combined with OMDI. | nih.gov |

Advanced Analytical Characterization and Quantification Methods for Research

Chromatographic Techniques for Compound Analysis in Research Matrices

Chromatographic methods are fundamental in the separation and analysis of simenepag (B1681678) isopropyl from various mixtures. These techniques are prized for their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of simenepag isopropyl and confirming its identity. In research, HPLC methods are developed to separate the active compound from any impurities, starting materials, or degradation products. For instance, the quantitative purity of a batch of this compound was determined to be 99.0% by an HPLC method, which also identified a small percentage of a related raw material. newdrugapprovals.org In another analysis, the quantitative purity was found to be 99.5%, with no single impurity exceeding 0.1% as measured by peak area at a wavelength of 260 nm. newdrugapprovals.org The versatility of HPLC allows for the use of various solvents and column types to achieve optimal separation. biosolve-chemicals.eufishersci.ca

Table 1: HPLC Purity Analysis of this compound Batches

| Batch ID | Quantitative Purity (%) | Detected Impurities |

|---|---|---|

| Batch A | 99.0 | 0.11% N-[4-(1H-pyrazol-1-yl)benzyl]pyridine-3-sulfonamide newdrugapprovals.org |

| Batch B | 99.5 | 0.04% N-[4-(1H-pyrazol-1-yl)benzyl]pyridine-3-sulfonamide newdrugapprovals.org |

This table is interactive. Click on the headers to sort the data.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Quantification in Biological Samples

For the quantification of this compound and its metabolites in biological samples such as blood, plasma, or aqueous humor, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. nih.govnih.gov This technique offers exceptional sensitivity and selectivity, allowing for the detection and quantification of compounds at very low concentrations. nih.gov In pharmacokinetic studies, after topical administration of this compound (also referred to as OMDI), its active metabolite, omidenepag (B609745) (OMD), was detected in the aqueous humor, while the parent compound was not. nih.gov This highlights the ability of UHPLC-MS/MS to track the metabolic fate of a drug within a biological system. nih.gov The method involves a sample pretreatment step, followed by chromatographic separation and mass spectrometric detection, providing unambiguous identification and quantification. nih.gov

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Purity Assessment

Spectroscopic and spectrometric techniques are indispensable for the detailed structural analysis of this compound and for corroborating purity assessments.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research Settings

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules like this compound. slideshare.net Both ¹H and ¹³C NMR are used to provide detailed information about the molecular structure. For a batch of this compound, ¹³C-NMR spectroscopy in deuterated chloroform (B151607) (CDCl₃) revealed characteristic chemical shifts (δ) in parts per million (ppm) that correspond to the different carbon atoms in the molecule, confirming its complex structure. newdrugapprovals.org The presence of an isopropyl group can often be identified by characteristic splitting patterns in the ¹H NMR spectrum. youtube.com Variable-temperature NMR can also be employed to study dynamic molecular processes. mdpi.com

Table 2: Selected ¹³C-NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 21.8 | Isopropyl CH₃ |

| 68.9 | Isopropyl CH |

| 170.5 | C=O (Ester) |

| 119.2, 123.3, 126.7, 129.9 | Aromatic CH |

This table is interactive. Users can filter the data based on the chemical shift range.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound. IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers. itwreagents.com For this compound, characteristic IR absorption bands (in KBr, cm⁻¹) have been identified, such as those corresponding to C-H bonds (764 cm⁻¹), S=O stretching (1161 cm⁻¹), and N-H stretching (3437 cm⁻¹). newdrugapprovals.org

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound in solution. itwreagents.com This technique is often used in conjunction with HPLC for detection and quantification. univ-lyon1.fr The UV spectrum of a compound is dependent on its electronic structure and can be used to confirm its identity and concentration. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which can aid in structural confirmation. wikipedia.org When coupled with a chromatographic technique like HPLC or GC, it provides a powerful analytical tool. oatext.com The mass spectrum of a compound shows a molecular ion peak, which corresponds to the mass of the intact molecule, and various fragment ion peaks. The fragmentation of the isopropyl group is a common feature in the mass spectra of compounds containing this moiety. researchgate.netnih.gov Analysis of these fragments provides a "fingerprint" that helps to confirm the molecule's structure. nih.gov

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a cornerstone analytical technique in the solid-state characterization of pharmaceutical compounds. For a molecule such as this compound, understanding its solid-state properties is crucial as they can significantly influence the material's physicochemical properties, including stability, solubility, and dissolution rate. These characteristics, in turn, are critical for the formulation development and bioavailability of the active pharmaceutical ingredient (API).

XRD analysis provides fundamental information about the atomic and molecular arrangement within a crystal lattice. When a crystalline solid is exposed to X-rays, the regularly spaced atoms in the crystal lattice diffract the X-rays in a predictable pattern of intensities at specific angles. This diffraction pattern serves as a unique "fingerprint" of the crystalline solid. The primary applications of XRD in the context of a pharmaceutical compound like this compound include the determination of its crystal structure, the identification of different polymorphic forms, and the assessment of the degree of crystallinity.

Polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice, is a critical aspect of pharmaceutical development. Different polymorphs of the same API are considered different solid-state materials and can exhibit distinct physical and chemical properties. While specific public-domain literature detailing the full crystallographic structure of this compound is not available, the analysis of potential polymorphs would be a standard procedure in its research and development. Patent literature for related prostanoid receptor agonists often discusses the existence of various crystal polymorphs, underscoring the importance of this characterization. google.com

The most common XRD technique for this purpose is Powder X-ray Diffraction (PXRD). In PXRD, a sample containing a large number of randomly oriented microcrystals is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle, 2θ (two-theta). Each peak in the pattern corresponds to a specific set of lattice planes within the crystal structure, as described by Bragg's Law.

Detailed research findings from a single-crystal X-ray diffraction (SCXRD) study would provide the precise three-dimensional coordinates of every atom in the this compound molecule within the unit cell, defining its conformation, and detailing bond lengths and angles. SCXRD is the definitive method for elucidating the absolute crystal structure of a compound.

Although specific experimental crystallographic data for this compound is not found in the reviewed scientific literature, a typical PXRD analysis would yield data similar to that presented in the illustrative table below. Such data is fundamental for identifying and differentiating crystalline forms of a pharmaceutical substance.

Illustrative Example of Powder X-ray Diffraction (PXRD) Data for a Crystalline Pharmaceutical Compound

| Diffraction Angle (2θ)° | d-spacing (Å) | Relative Intensity (%) |

| 6.8 | 12.99 | 45 |

| 9.1 | 9.71 | 100 |

| 14.5 | 6.10 | 30 |

| 16.2 | 5.47 | 75 |

| 18.3 | 4.84 | 80 |

| 19.5 | 4.55 | 60 |

| 21.8 | 4.07 | 55 |

| 23.9 | 3.72 | 25 |

| 25.5 | 3.49 | 50 |

| Note: This table is a representative example and does not reflect actual experimental data for this compound. |

This table illustrates how diffraction peaks are characterized by their position (2θ angle) and intensity. The d-spacing value is calculated from the diffraction angle using Bragg's Law and corresponds to the distance between atomic planes in the crystal lattice. The relative intensity of the peaks is typically normalized to the most intense peak (100%).

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to its receptor and to analyze the stability and conformational changes of the resulting complex.

Simenepag (B1681678) isopropyl is a prodrug that is converted in vivo to its active metabolite, simenepag (AGN-210676), a selective prostaglandin (B15479496) EP2 receptor agonist with an EC50 of 5 nM. dovepress.com The interaction between this active metabolite and the EP2 receptor is crucial for its pharmacological effect. While specific molecular docking studies for simenepag are not extensively detailed in publicly available literature, the principles of its interaction can be inferred from studies on other selective EP2 agonists, such as omidenepag (B609745).

The active metabolite of omidenepag isopropyl, omidenepag, demonstrates high-affinity binding to the human EP2 receptor with a Ki of 3.6 nM and potent agonistic activity with an EC50 of 8.3 nM. dovepress.comeyewiki.orgdrugbank.com Structural and computational studies on similar non-prostanoid EP2 agonists have highlighted the importance of specific chemical features for potent and selective receptor activation. For instance, research leading to the discovery of omidenepag suggested that the pyridyl nitrogen atom, acting as a hydrogen-bonding acceptor, and the planarity of a 2-aminopyridyl group are significant for high agonist activity at the human EP2 receptor. cam.ac.uk

The EP2 receptor is a G-protein coupled receptor (GPCR) characterized by seven transmembrane helices. spandidos-publications.com Agonist binding to the EP2 receptor activates the Gs alpha subunit of its associated G-protein complex, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. eyewiki.orgdrugbank.comspandidos-publications.com This signaling cascade is central to the therapeutic effects of EP2 agonists. The elucidation of the cryo-electron microscopy structure of the EP2-Gs complex with various agonists provides a structural basis for understanding these interactions at an atomic level. researchgate.net

| Compound | Binding Affinity (Ki) | Agonist Activity (EC50) | Receptor Selectivity |

|---|---|---|---|

| Simenepag (active metabolite) | Not explicitly reported | 5 nM | Selective for EP2 |

| Omidenepag (active metabolite) | 3.6 nM | 8.3 nM | Highly selective for EP2; no detectable effects on other prostanoid receptors (EP1, FP) |

The three-dimensional conformation of a drug molecule is critical for its ability to bind to its target receptor. Conformational analysis aims to identify the low-energy, biologically active conformations of a molecule. For simenepag isopropyl and its active metabolite, understanding their preferred conformations is key to explaining their high affinity and selectivity for the EP2 receptor.

Ligand-Receptor Interaction Modeling with EP2 Receptor

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that relates the quantitative chemical structure of a compound to its biological activity. researchgate.net These models are essential for predicting the activity of new compounds and for optimizing lead compounds in drug discovery.

The development of predictive QSAR models for EP2 agonism has been a focus of research to guide the synthesis of new and more potent compounds. A study involving a dataset of 309 molecules with experimentally determined in vitro agonist potential for the EP2 receptor led to the development of a robust six-parameter QSAR model. tiu.edu.iq This model demonstrated good internal and external validation, indicating its predictive power. tiu.edu.iq

The QSAR analysis revealed several structural features crucial for agonist potency at the EP2 receptor. These include the presence of a hydrogen atom at a specific distance from a donor atom and a sp2 hybridized carbon atom positioned two bonds away from a cyclic nitrogen atom. tiu.edu.iq The insights gained from such QSAR models provide a quantitative basis for the pharmacophoric requirements of EP2 agonists and have been further substantiated by docking studies using the crystal structure of the EP2 receptor in complex with known agonists like CP533536. tiu.edu.iq

The computational design of novel analogues is a key application of QSAR and molecular modeling. By understanding the structural requirements for EP2 agonism, medicinal chemists can rationally design new molecules with improved properties. The discovery of omidenepag is a prime example of successful computational and medicinal chemistry efforts. researchgate.net Starting from a known selective EP2 receptor agonist, CP-533,536, researchers optimized the scaffold to develop a novel series of compounds. cam.ac.uk This process involved identifying a promising (pyridin-2-ylamino)acetic acid moiety as a scaffold for a selective EP2 receptor agonist. researchgate.netresearchgate.net This rational design approach, supported by the analysis of structural databases and computational modeling, led to the identification of omidenepag as a potent and selective h-EP2 receptor agonist, which was then developed as the prodrug omidenepag isopropyl. cam.ac.ukresearchgate.net

Development of Predictive Models for EP2 Agonism

Network Pharmacology and Systems Biology Approaches

Network pharmacology and systems biology provide a holistic view of drug action by considering the complex network of interactions between a drug, its targets, and other biological molecules within a living system.

The therapeutic effects of this compound are mediated through the activation of the EP2 receptor, which is involved in various physiological processes. In the context of glaucoma, the activation of EP2 receptors in the trabecular meshwork and ciliary body is thought to increase aqueous humor outflow, thereby reducing intraocular pressure. eyewiki.orgnih.gov

Protein-Protein Interaction (PPI) Network Analysis for Target Identification

Computational approaches utilizing protein-protein interaction (PPI) networks are instrumental in identifying the molecular targets of pharmaceutical compounds and elucidating their mechanisms of action. In the context of this compound, bioinformatics studies have leveraged these networks to identify its potential therapeutic targets.

One such study focused on identifying biomarkers for lupus nephritis by analyzing cellular senescence-related differentially expressed genes (CS-DEGs). dntb.gov.ua Using the STRING database, a PPI network was constructed to map the interactions among these genes. dntb.gov.uaarvojournals.org This analysis highlighted several key genes, including Prostaglandin E2 Receptor 2 (PTGER2) and Arachidonate (B1239269) 5-Lipoxygenase (ALOX5), as central nodes within the interaction network. dntb.gov.uaarvojournals.org A subsequent pharmacological profiling analysis against this network identified this compound as one of nine compounds with a high interaction score (>3). dntb.gov.uaarvojournals.org This finding suggests that this compound's therapeutic potential may be mediated through its interaction with targets like PTGER2. dntb.gov.uaarvojournals.org The study underscored that both ALOX5 and PTGER2 are promising therapeutic targets for further investigation in inflammatory conditions like lupus nephritis. dntb.gov.ua

The core of this analysis involved identifying an overlap between differentially expressed genes, cellular senescence genes, and key module genes from the network analysis. arvojournals.org The resulting 20 CS-DEGs were subjected to PPI network analysis, which revealed that genes such as PTGS2 and IL1B were the most connected proteins, followed by ALOX5 and PTGER4. dntb.gov.uaarvojournals.org The identification of this compound as a high-scoring interactor with key targets in this network demonstrates the power of PPI analysis in drug-target identification and hypothesis generation for drug repurposing.

| Compound Name | Identified Target(s) | Interaction Score | Therapeutic Implication |

|---|---|---|---|

| This compound | PTGER2 | >3 | Potential for lupus nephritis treatment |

| Evatanepag | PTGER2 | >3 | Potential for lupus nephritis treatment |

| Omidenepag | PTGER2 | >3 | Potential for lupus nephritis treatment |

| Omidenepag isopropyl | PTGER2 | >3 | Potential for lupus nephritis treatment |

| Taprenepag isopropyl | PTGER2 | >3 | Potential for lupus nephritis treatment |

| Atreleuton | ALOX5 | >3 | Potential for lupus nephritis treatment |

| Zileuton | ALOX5 | >3 | Potential for lupus nephritis treatment |

| PF-4191834 | ALOX5 | >3 | Potential for lupus nephritis treatment |

| CHEMBL502496 | Not Specified | >3 | Potential for lupus nephritis treatment |

Gene Signaling Network Modulation and Repurposing Prediction (e.g., in neuroinflammation)

Gene signaling network analysis provides a powerful framework for predicting new therapeutic uses for existing drugs by modeling how a compound might modulate complex disease pathways. This compound has been identified as a potential candidate for drug repurposing in the context of neurodegenerative diseases through such computational models.

In a study aimed at discovering therapeutics for Parkinson's disease (PD), researchers employed a multi-modal graph neural network (GNN) to integrate protein-protein interaction networks with drug-target information. nih.govirispublishers.com This advanced computational approach analyzed functional modules within the PD interactome to predict drug candidates that could modulate key pathological processes, including neuroinflammation. nih.govirispublishers.com

The GNN model predicted this compound as a promising anti-inflammatory agent for treating PD, assigning it a high probability score for its potential to modulate disease-relevant pathways. nih.gov Specifically, it was identified as a candidate for targeting gene clusters associated with neuroinflammation. nih.govirispublishers.com The model predicted this compound could reduce neuroinflammation, a process linked to the broader impact of key PD-related proteins like α-synuclein (SNCA), with a score of 3.2621 and a 98.32% probability. nih.gov This prediction highlights a potential neuroprotective role for this compound beyond its primary indication, suggesting its mechanism may involve modulating inflammatory gene signaling networks that contribute to neurodegeneration. irispublishers.comnih.gov

The study's methodology involved delineating functional gene modules through network analysis and clustering methods, and then using the GNN model—which incorporates molecular descriptors and network topology—to predict drugs that could target these modules. irispublishers.com The identification of this compound underscores the utility of network-based deep learning in accelerating the discovery of multi-target therapies for complex diseases like Parkinson's. nih.govirispublishers.com

| Drug Candidate | Predicted Therapeutic Action | Associated Gene/Process | Prediction Score | Prediction Probability |

|---|---|---|---|---|

| This compound | Anti-inflammatory | Neuroinflammation / SNCA-related impact | 3.2621 | 98.32% |

| Clorotepine | Neurotransmitter modulator | Synaptic deficits | Not specified | >95% |

| Desmopressin | Neurotransmitter modulator | Synaptic deficits | Not specified | >95% |

| Oxtriphylline | Metabolic regulator | Energy and oxidative stress | Not specified | >95% |

| (R)-methylmalonyl-CoA | Metabolic regulator | Energy and oxidative stress | Not specified | >95% |

Chemometric Applications in Research and Analytical Method Development

Optimization of Analytical Procedures

Chemometrics applies mathematical and statistical methods to optimize experimental procedures, which is particularly valuable in the development of analytical methods for pharmaceuticals. athenaeumpub.com For prostaglandin analogs like this compound, techniques such as high-performance liquid chromatography (HPLC) are commonly used for quantification. The optimization of these methods using chemometric approaches, such as Design of Experiments (DoE), can enhance performance, ensure robustness, and reduce solvent consumption. athenaeumpub.comacademicstrive.com

While specific studies detailing the chemometric optimization of an analytical method for this compound are not prominently available in the reviewed literature, the application of these techniques is well-established for similar compounds and combination therapies. For instance, chemometric methods have been successfully used to develop and validate HPLC and TLC-densitometric methods for the simultaneous determination of travoprost (B1681362) (another prostaglandin analog) and timolol (B1209231) in pharmaceutical formulations. irispublishers.comresearchgate.net In such studies, multiple variables that influence the analytical separation—such as the composition of the mobile phase (e.g., ratios of solvents like ethyl acetate (B1210297) and methanol), pH, and flow rate—are systematically investigated and optimized. irispublishers.comresearchgate.net

The process typically involves screening for the most critical factors and then using response surface methodology to find the optimal conditions that yield the best resolution, peak shape, and analysis time. athenaeumpub.com These multivariate optimization strategies are superior to traditional one-variable-at-a-time approaches, as they account for interactions between factors, leading to a more robust and efficient analytical method. academicstrive.com

Multivariate Data Analysis for Complex Biological Datasets

The study of diseases like glaucoma, the primary indication for this compound, often generates large and complex biological datasets. Multivariate data analysis (MVDA) encompasses a range of statistical techniques designed to analyze data with multiple variables simultaneously, making it essential for extracting meaningful information from such datasets. researchgate.net Methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are used to identify patterns, correlations, and biomarkers that might not be apparent from univariate analysis.

In glaucoma research, MVDA has been applied to a wide array of data types. For example, discriminant analysis, a multivariate technique, has been used to predict which individuals with ocular hypertension will go on to develop glaucomatous visual field loss by analyzing multiple clinical factors together. nih.gov More recently, MVDA has been used to analyze data from advanced imaging techniques like Optical Coherence Tomography Angiography (OCTA). academicstrive.com In one study, multivariate models were built using vascular parameters (e.g., vessel density, fractal dimension) derived from OCTA scans to diagnose primary open-angle glaucoma. academicstrive.com The results showed that a multivariate model combining these vascular parameters was highly effective at diagnosing the disease. academicstrive.com

Furthermore, in genetic studies of glaucoma, multivariate approaches have been used to analyze genome-wide association study (GWAS) data for multiple related traits (e.g., intraocular pressure, vertical cup-disc ratio) simultaneously. nih.gov This method has successfully identified new genetic risk loci for glaucoma that were not detectable when analyzing each trait individually, demonstrating the power of MVDA to enhance discovery in complex biological systems. nih.gov Although specific publications applying these techniques to biological data from this compound trials were not identified, the use of MVDA is a standard and powerful approach in its therapeutic field.

Future Directions and Emerging Research Avenues

Exploration of Simenepag (B1681678) Isopropyl in Novel Experimental Disease Models

The selective activation of the EP2 receptor by the active metabolite of simenepag isopropyl presents a unique opportunity to investigate its effects in conditions where this receptor is known to play a significant role. nih.gov While its current focus is ophthalmological, preclinical research suggests that the EP2 receptor is a key player in inflammatory and neurodegenerative processes, indicating a strong rationale for expanding the investigation of this compound into these areas.

Investigating Beyond Ocular Hypertension in Preclinical Settings

The mechanism of this compound, which involves the activation of EP2 receptors, is distinct from many prostaglandin (B15479496) analogs that target the FP receptor. patsnap.comeyewiki.org This unique mode of action, which influences both the trabecular and uveoscleral outflow pathways to lower intraocular pressure, suggests that its biological effects are not limited to the eye. aao.orgeyewiki.org The EP2 receptor is widely distributed throughout the body and is involved in a multitude of physiological and pathological processes. nih.govnih.gov Preclinical studies have implicated EP2 receptor signaling in a range of conditions, providing a strong foundation for exploring this compound in new experimental disease models. nih.govnih.gov

Potential Research in Inflammatory and Neurodegenerative Models

Emerging research strongly suggests that targeting the EP2 receptor could be therapeutically beneficial in both inflammatory and neurodegenerative diseases. acs.orgresearchgate.net The EP2 receptor is a significant mediator of inflammation, and its activation has been linked to both pro-inflammatory and, in some contexts, anti-inflammatory effects. acs.orgalzdiscovery.org This dual role makes it a compelling target for investigation.

Inflammatory Models: Preclinical studies have demonstrated that selective inhibition of EP2 and EP4 receptors can suppress the growth of endometriosis lesions and decrease the associated pelvic pain by reducing the pro-inflammatory environment. pnas.org Conversely, activating the EP2 receptor has shown anti-inflammatory effects in certain lung conditions. nih.gov Given that this compound's active metabolite is an EP2 agonist, its potential to modulate inflammatory responses warrants investigation in models of chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, or even lupus nephritis, where EP2-targeting compounds have been identified as having high potential.

Neurodegenerative Models: The role of the EP2 receptor in the central nervous system is complex and appears to be context-dependent. nih.gov Activation of the EP2 receptor has been shown to exacerbate neuroinflammation in models of Alzheimer's disease and other neurodegenerative conditions. researchgate.netacs.org However, some studies also indicate a neuroprotective role in certain scenarios, such as against NMDA-induced excitotoxicity. nih.gov Recent computational studies using advanced graph neural networks have identified this compound as a potential candidate for reducing neuroinflammation associated with Parkinson's disease. mdpi.comresearchgate.net These findings highlight a significant opportunity to investigate this compound in preclinical models of Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) to clarify its potential therapeutic effects. acs.orgfrontiersin.orgacnr.co.uk

| Potential Research Area | Preclinical Model Type | Rationale for Investigation | Supporting Evidence |

| Inflammatory Disease | Collagen-Induced Arthritis (Rheumatoid Arthritis Model) | EP2 receptor modulation can influence inflammatory cytokine production. acs.org | Selective EP2 antagonists have shown efficacy in reversing inflammatory mediator expression. acs.org |

| Inflammatory Disease | DSS-Induced Colitis (IBD Model) | The EP2 receptor is involved in gut inflammation and immune response. | Prostaglandin E2 signaling is a key pathway in inflammatory bowel disease. |

| Neurodegenerative Disease | Transgenic Mouse Model of Alzheimer's Disease (e.g., 5XFAD) | EP2 receptor activation is linked to neuroinflammatory processes and amyloid-β pathology. alzdiscovery.orgacs.org | Genetic deletion of the EP2 receptor has been shown to reduce amyloid-β burden in mouse models. acs.org |

| Neurodegenerative Disease | MPTP or 6-OHDA Mouse Model of Parkinson's Disease | Computational models suggest this compound could reduce neuroinflammation in Parkinson's disease. mdpi.com | Genetic deletion of the EP2 receptor attenuates neurotoxicity in Parkinson's disease models. acs.org |

Development of Advanced Prodrug Delivery Systems for Research Purposes

To effectively study this compound in these new, diverse experimental models, particularly for chronic conditions, the development of advanced delivery systems is crucial. This compound itself is a prodrug, designed to enhance corneal penetration before being converted to its active form. eyewiki.orguniv-lille.fr This same principle can be leveraged to create sophisticated delivery systems for sustained and targeted release in research settings. nih.govmdpi.com

Design of Targeted Delivery Strategies for Preclinical Studies

Targeted delivery systems aim to concentrate a therapeutic agent at the site of action, thereby increasing efficacy and reducing potential systemic exposure. nih.gov For preclinical research on this compound, this could involve several strategies:

Nanoparticle Formulations: Encapsulating this compound or its active metabolite in nanoparticles (e.g., liposomes, dendrimers) could enhance its delivery across biological barriers like the blood-brain barrier for neurodegenerative studies. researchgate.net These nanoparticles can be surface-modified with specific ligands to target receptors that are overexpressed on inflamed or pathological tissues. researchgate.net

Microneedle-based Delivery: For localized conditions, such as inflammatory arthritis models, microneedle arrays could provide targeted delivery directly into the affected tissue. nih.gov This approach has been explored for delivering antiglaucoma drugs to the supraciliary space, demonstrating the potential for highly targeted administration. nih.gov

Antibody-Drug Conjugates: In a more advanced approach, the active metabolite of this compound could be conjugated to an antibody that specifically recognizes a cell surface protein unique to the target cells, for instance, activated microglia in a neuroinflammation model.

Biomaterial Integration for Sustained Release in Experimental Systems

For chronic disease models, maintaining a consistent level of the compound over a prolonged period is essential. Integrating this compound into biocompatible and biodegradable biomaterials can achieve this sustained release. mdpi.comnih.gov

Biodegradable Implants and Microspheres: Polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used to create injectable microspheres or solid implants that degrade over time, slowly releasing the encapsulated drug. mdpi.comnih.gov Such a system, loaded with this compound, could be implanted subcutaneously or directly into a target organ in an animal model to provide continuous exposure for weeks or months. nih.govarvojournals.org Preclinical work on a biodegradable implant for the prostaglandin analog travoprost (B1681362) has demonstrated sustained intraocular pressure reduction for up to six months. arvojournals.org

Hydrogels: Injectable hydrogels can be formulated to encapsulate this compound and form a drug-releasing depot upon injection. nih.govmdpi.com The release rate can be tuned by modifying the properties of the hydrogel. This would be particularly useful for localized delivery to joints or specific brain regions in preclinical models.

Silk Fibroin: Silk fibroin is another promising biomaterial that can be processed into various forms like films, sponges, and microspheres. sci-hub.box It offers mild processing conditions and has been shown to stabilize and provide sustained release of various small molecules and proteins, making it a viable candidate for developing a long-term delivery system for this compound in experimental settings. sci-hub.box

| Delivery System | Biomaterial Example | Potential Application in Research | Key Advantage |

| Injectable Microspheres | PLGA (Poly(lactic-co-glycolic acid)) | Systemic, long-term administration in chronic inflammation or neurodegeneration models. mdpi.com | Provides continuous drug exposure for an extended duration, reducing the need for frequent dosing. nih.gov |

| Intracameral Implant | Biodegradable Polymer | Ocular research models requiring sustained delivery to the anterior chamber. arvojournals.orgspringermedizin.de | Targeted delivery to the eye with minimal systemic exposure. springermedizin.de |

| Injectable Hydrogel | PEG (Polyethylene glycol)-based | Localized, sustained release in a specific tissue site (e.g., brain, joint). nih.gov | Conforms to the injection site and provides a tunable release profile. nih.gov |

| Nanoparticles | Liposomes | Crossing the blood-brain barrier for CNS disease models. researchgate.net | Enhanced penetration of biological barriers and potential for surface functionalization for targeting. researchgate.net |

| Sustained Release Films | Silk Fibroin | Localized delivery as a coating on implants or as a standalone film. sci-hub.box | Biocompatible, biodegradable, and stabilizes the encapsulated drug. sci-hub.box |

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

The future of research on this compound will undoubtedly be shaped by the integration of "omics" technologies, such as genomics, proteomics, and metabolomics. acs.org These powerful tools allow for a global, unbiased analysis of biological systems, offering profound insights into the compound's mechanism of action and helping to identify new therapeutic applications. rna-genetherapy.euplos.org

Recent studies have already demonstrated the power of this approach. A multi-modal graph neural network, integrating large-scale protein-protein interaction networks and other molecular data, identified this compound as a high-probability candidate for reducing neuroinflammation in Parkinson's disease. mdpi.comresearchgate.net This data-driven drug repositioning highlights how omics can uncover novel connections between a drug and a disease. plos.orgresearchgate.net

Future research could employ a range of omics strategies:

Transcriptomics (RNA-seq): By treating cell cultures or tissues from disease models with this compound's active metabolite, researchers can analyze the complete set of RNA transcripts. This would reveal which genes are up- or down-regulated, providing a detailed map of the cellular pathways affected by EP2 receptor activation.

Proteomics: This would identify changes in protein expression and post-translational modifications following treatment, offering a direct view of the functional changes occurring within the cell.

Metabolomics: Analyzing the global metabolic profile can reveal how this compound alters cellular metabolism. acs.org Given that EP2 receptor activation can influence glucose metabolism in immune cells, this could be a particularly fruitful area of investigation. nih.gov

Integrated Omics: The most powerful approach involves integrating data from multiple omics levels. researchgate.net By combining transcriptomic, proteomic, and metabolomic data from preclinical models, researchers can construct comprehensive molecular network models. These models can elucidate the complex interplay of pathways modulated by this compound and pinpoint key drivers of its therapeutic or pathological effects in different disease contexts.

Proteomics and Metabolomics in Response to this compound in Model Systems

The application of proteomics and metabolomics to study the effects of this compound represents a significant frontier in understanding its complete biological impact. These approaches move beyond the primary drug target to map the global changes in protein expression and metabolic activity within relevant ocular cells and tissues.

Proteomics: Chemoproteomics, an advanced application of proteomics, offers a powerful method to study the interactions between small molecules like omidenepag (B609745) (the active metabolite of this compound) and the entire proteome of a cell. mdpi.com This technique could be instrumental in confirming the high selectivity of omidenepag for the EP2 receptor and in identifying any potential off-target protein interactions, which might contribute to its therapeutic effect or side-effect profile. mdpi.comarvojournals.org Future proteomic studies, likely employing techniques such as mass spectrometry-based quantitative proteomics, could be applied to human trabecular meshwork (HTM) cells or optic nerve head (ONH) astrocytes treated with this compound. arvojournals.orgtandfonline.com Such research would aim to identify global changes in protein expression, including structural proteins, enzymes, and signaling molecules. For instance, studies on other glaucoma-related stimuli have successfully used proteomics to identify alterations in extracellular matrix (ECM) proteins and cytoskeletal components in HTM cells, providing a template for future investigations into this compound. mdpi.comarvojournals.org One study has already investigated the effect of omidenepag on specific protein levels of matrix metalloproteinases (MMPs) in HTM cells, but a comprehensive, unbiased proteomic analysis is a logical and necessary next step. ekjo.org

Metabolomics: Metabolomics, the large-scale study of small molecules or metabolites, provides a functional readout of the physiological state of a cell. researchgate.net There is a significant opportunity to apply metabolomic and lipidomic profiling to model systems treated with this compound. This could reveal drug-induced alterations in key metabolic pathways within target tissues like the trabecular meshwork or optic nerve. A study on other prostaglandin receptor agonists has already demonstrated that these agents can alter the lipidome of the optic nerve in mouse models of glaucoma, suggesting that a similar investigation into this compound could yield valuable insights into its potential neuroprotective mechanisms. researchgate.net By analyzing the metabolic fingerprints of ocular cells post-treatment, researchers could uncover novel mechanisms of action related to energy metabolism, oxidative stress, or lipid signaling that contribute to its intraocular pressure-lowering effect. mdpi.comresearchgate.net

Advanced Transcriptomic Analysis in Relevant Cellular and Tissue Models

Transcriptomic analysis, which examines the full range of messenger RNA molecules in a cell, offers a window into the gene expression changes that underpin a drug's effect. While initial studies have provided a foundational understanding of how this compound's active metabolite, omidenepag, affects gene expression in ocular cells, advanced transcriptomic techniques promise a more detailed and nuanced picture.

Detailed Research Findings: A key study investigated the effects of omidenepag on the mRNA expression of genes related to the extracellular matrix (ECM), matrix metalloproteinases (MMPs), and tissue inhibitors of metalloproteinases (TIMPs) in cultured human trabecular meshwork (HTM) cells. plos.org Using quantitative real-time PCR, the study found that omidenepag treatment led to a concentration-dependent decrease in the mRNA expression of several collagen genes, including COL12A1 and COL13A1, under both 2D and 3D culture conditions. plos.org The downregulation of these ECM components is significant, as a reduction in the ECM within the trabecular meshwork is thought to decrease aqueous humor outflow resistance, thereby lowering intraocular pressure. plos.org The study also documented significant changes in the expression of various MMP and TIMP genes, which are crucial for regulating ECM turnover. plos.org

Table 1: Effect of Omidenepag (Active Metabolite of this compound) on Gene Expression in Human Trabecular Meshwork (HTM) Cells (3D Culture, 24h Treatment)

| Gene | Function | 10 nM Omidenepag (% of Vehicle) | 100 nM Omidenepag (% of Vehicle) | 1 µM Omidenepag (% of Vehicle) |

|---|---|---|---|---|

| COL12A1 | Extracellular Matrix | 65.2%* | 52.3%** | 50.9%** |

| COL13A1 | Extracellular Matrix | 68.6%* | 59.9%** | 56.6%** |

| MMP1 | Matrix Metalloproteinase | 258.9%** | 358.5%*** | 400.3%*** |

| MMP3 | Matrix Metalloproteinase | 137.9% | 157.0%* | 165.9%* |

| TIMP1 | MMP Inhibitor | 106.3% | 114.7% | 116.8% |

| TIMP2 | MMP Inhibitor | 111.4% | 120.3% | 122.3% |

*Data sourced from Kumon et al., PLOS ONE, 2023. plos.org Values are expressed as a percentage of the vehicle-treated control group. Statistical significance from vehicle is denoted by p<0.05, *p<0.01, and *p<0.001.